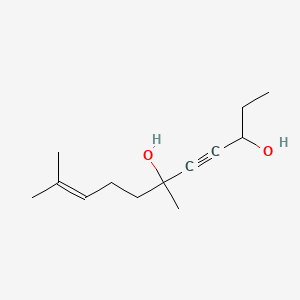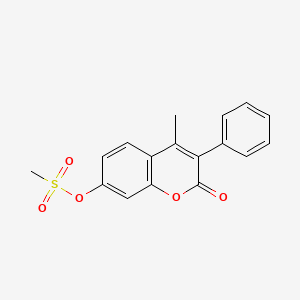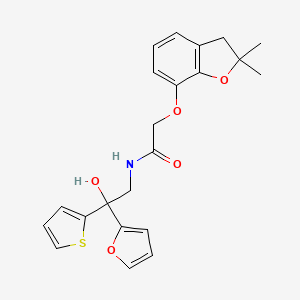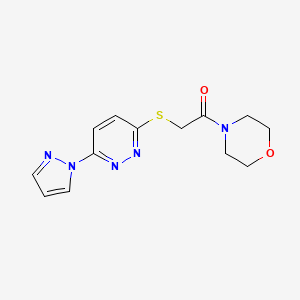
4-amino-N-(3-chloro-4-methylphenyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-amino-N-(3-chloro-4-methylphenyl)benzenesulfonamide” is a chemical compound with the molecular formula C12H11ClN2O2S . It belongs to the class of organic compounds known as benzenesulfonamides .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of benzenesulfonamide derivatives has been achieved via intramolecular cyclization rearrangement reaction of previously prepared chloroacetamide derivatives when treated with ammonium . Another study reported the synthesis of N-(3-Amino-4-methylphenyl)benzamide in a continuous flow microreactor system .Molecular Structure Analysis
The molecular structure of “4-amino-N-(3-chloro-4-methylphenyl)benzenesulfonamide” is characterized by the presence of a benzenesulfonamide core, which is substituted with an amino group and a 3-chloro-4-methylphenyl group .Applications De Recherche Scientifique
Photodynamic Therapy and Photosensitizer Properties
The compound has shown promising potential in the field of photodynamic therapy, particularly as a photosensitizer. A specific study synthesized and characterized a new zinc phthalocyanine substituted with benzenesulfonamide derivative groups. This compound exhibited excellent photophysical and photochemical properties in dimethyl sulfoxide, making it highly useful as a photosensitizer in photodynamic therapy. Its remarkable fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield are especially important for Type II mechanisms, indicating its potential in treating cancer through photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Enzyme Inhibition and Antioxidant Potential
Sulfonamide hybrid Schiff bases of anthranilic acid have been synthesized, including derivatives of 4-chloro-N-[2-(hydrazinocarbonyl)phenyl]benzenesulfonamide. These compounds were evaluated for their enzyme inhibition potential against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes, displaying significant inhibition. The antioxidant potential of these compounds was also determined, showing promising results. This suggests the potential application of such compounds in therapeutic treatments targeting enzyme-related disorders (Kausar et al., 2019).
Antifungal Properties
Novel azetidin-2-ones substituted with benzenesulfonamide derivatives have been synthesized and shown to possess potent antifungal activity against Aspergillus niger & Aspergillus flavus. This suggests the compound's potential in developing antifungal treatments, with significant structure-activity relationship (SAR) trends being observed (Gupta & Halve, 2015).
Mécanisme D'action
Orientations Futures
The future directions for research on “4-amino-N-(3-chloro-4-methylphenyl)benzenesulfonamide” and similar compounds could involve further exploration of their synthesis, characterization, and potential applications. Given their ability to inhibit carbonic anhydrase enzymes, these compounds could be investigated for potential therapeutic applications .
Propriétés
IUPAC Name |
4-amino-N-(3-chloro-4-methylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O2S/c1-9-2-5-11(8-13(9)14)16-19(17,18)12-6-3-10(15)4-7-12/h2-8,16H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSNBKURTGGLQHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-N-(3-chloro-4-methylphenyl)benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2469999.png)


![2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)propanoic acid](/img/structure/B2470004.png)

![2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2470006.png)
![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-chlorophenethyl)propanamide](/img/structure/B2470008.png)
![N-[2-(4-methoxyphenyl)ethyl]-7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2470011.png)

![3-(tert-butyl)-7-ethyl-9-methyl-1-(2-methylallyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2470014.png)

![(E)-4-(Dimethylamino)-N-[1-[5-(3-methoxyphenyl)-1H-imidazol-2-yl]ethyl]but-2-enamide](/img/structure/B2470018.png)